molecular formula C20H20O9 B12420773 trans-Resveratrol-13C6 3-O-beta-D-Glucuronide

trans-Resveratrol-13C6 3-O-beta-D-Glucuronide

Cat. No.: B12420773
M. Wt: 410.32 g/mol
InChI Key: QWSAYEBSTMCFKY-ONBJXNBSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Resveratrol-3-O-beta-D-glucuronide-13C6 typically involves selective monodeacylation using either chemical or enzymatic hydrolyses. This process affords the required diesters, which are then subjected to glucuronidation using the trichloroacetimidate procedure. Mild hydrolysis follows to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: Resveratrol-3-O-beta-D-glucuronide-13C6 undergoes various metabolic transformations, including:

  • Hydrolysis
  • Oxidation
  • Reduction
  • Glucuronidation

Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate for hydrolysis and trichloroacetimidate for glucuronidation .

Major Products Formed: The major products formed from these reactions are typically other glucuronide derivatives and metabolites that exhibit biological activity similar to that of resveratrol .

Properties

Molecular Formula

C20H20O9

Molecular Weight

410.32 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1/i3+1,4+1,5+1,6+1,10+1,12+1

InChI Key

QWSAYEBSTMCFKY-ONBJXNBSSA-N

Isomeric SMILES

C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C=C/[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

Origin of Product

United States

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